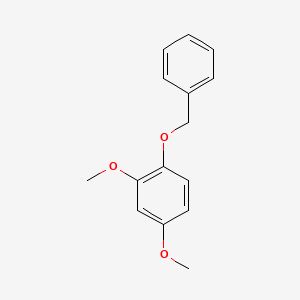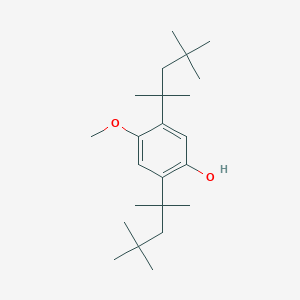![molecular formula C6H9Br B14432675 1-Bromobicyclo[2.1.1]hexane CAS No. 77379-00-1](/img/structure/B14432675.png)
1-Bromobicyclo[2.1.1]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromobicyclo[211]hexane is a brominated derivative of bicyclo[211]hexane, a saturated bicyclic hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromobicyclo[2.1.1]hexane can be synthesized through several methods. One common approach involves the bromination of bicyclo[2.1.1]hexane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as distillation or chromatography, ensures high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromobicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form bicyclo[2.1.1]hexene.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various functionalized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide, potassium cyanide, or primary amines in polar solvents like ethanol or water.
Elimination: Strong bases like potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Hydroxybicyclo[2.1.1]hexane, cyanobicyclo[2.1.1]hexane, aminobicyclo[2.1.1]hexane.
Elimination: Bicyclo[2.1.1]hexene.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Reduction: Reduced derivatives with different functional groups.
Applications De Recherche Scientifique
1-Bromobicyclo[2.1.1]hexane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor for various functionalized derivatives.
Biology: Investigated for its potential biological activity and as a scaffold for drug design.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Bromobicyclo[2.1.1]hexane involves its ability to undergo various chemical reactions, leading to the formation of different derivatives. The bromine atom serves as a reactive site for nucleophilic substitution, elimination, and other reactions. The unique bicyclic structure of the compound provides rigidity and stability, making it an attractive scaffold for the development of new molecules with desired properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.1.1]hexane: The parent hydrocarbon, which lacks the bromine atom.
1-Chlorobicyclo[2.1.1]hexane: A chlorinated derivative with similar reactivity.
1-Iodobicyclo[2.1.1]hexane: An iodinated derivative with similar reactivity but different reactivity due to the larger size of the iodine atom.
Uniqueness
1-Bromobicyclo[2.1.1]hexane is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. The bromine atom is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate for various chemical transformations. The bicyclic structure provides rigidity and stability, making it an attractive scaffold for the development of new molecules with desired properties.
Propriétés
Numéro CAS |
77379-00-1 |
|---|---|
Formule moléculaire |
C6H9Br |
Poids moléculaire |
161.04 g/mol |
Nom IUPAC |
1-bromobicyclo[2.1.1]hexane |
InChI |
InChI=1S/C6H9Br/c7-6-2-1-5(3-6)4-6/h5H,1-4H2 |
Clé InChI |
YOXNNQDDJHZMMU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC1C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


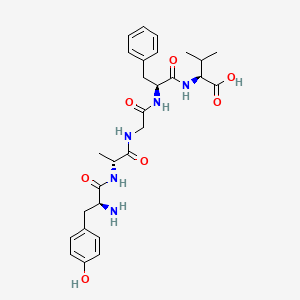
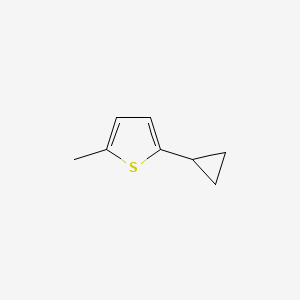
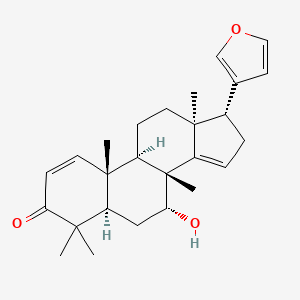
![Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate](/img/structure/B14432603.png)

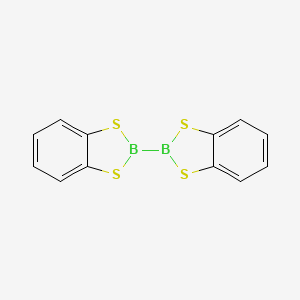

![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile](/img/structure/B14432624.png)
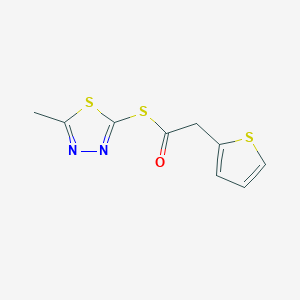
![13-Oxabicyclo[10.1.0]tridecan-2-ol](/img/structure/B14432640.png)
![N,N-bis[5-(diethylamino)pentan-2-yl]hexadecanamide](/img/structure/B14432647.png)
